N-(3-chloro-2-methylphenyl)butanamide

Description

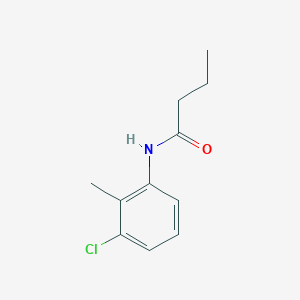

N-(3-Chloro-2-methylphenyl)butanamide (CAS: 349576-38-1) is a substituted aromatic amide with the molecular formula C₁₂H₁₆ClNO and a molecular weight of 225.71 g/mol . Its structure consists of a butanamide chain linked to a 3-chloro-2-methylphenyl group (Fig. 1).

Properties

IUPAC Name |

N-(3-chloro-2-methylphenyl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-3-5-11(14)13-10-7-4-6-9(12)8(10)2/h4,6-7H,3,5H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUDBWBLUTPYZNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C(C(=CC=C1)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)butanamide typically involves the reaction of 3-chloro-2-methylaniline with butanoyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic acyl substitution, where the amine group of 3-chloro-2-methylaniline attacks the carbonyl carbon of butanoyl chloride, resulting in the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction of the amide group can yield the corresponding amine.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: this compound N-oxide.

Reduction: N-(3-chloro-2-methylphenyl)butylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)butanamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It can be used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)butanamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Halogen Substitution: Chloro vs. Bromo

- N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS: Not provided) is isostructural with its chloro analog, differing only in the halogen (Br vs. Cl). However, bromine’s larger atomic radius increases molecular weight (307.15 g/mol vs. ~225–287 g/mol for chloro analogs) and may enhance van der Waals interactions .

Positional Isomerism: Chloro Substituent Placement

- N-(2-Chlorophenyl)-2-methylbutanamide (CAS: 349576-44-9) differs in the position of the chloro group (2-chloro vs. 3-chloro).

Amide Chain Modifications

Chain Length: Butanamide vs. Acetamide

- 2-Chloro-N-(3-methylphenyl)acetamide (CAS: Not provided; C₉H₁₀ClNO, MW: 183.63 g/mol) has a shorter acetamide chain. The butanamide chain in the target compound provides greater flexibility and lipophilicity, which may influence solubility and membrane permeability .

Functional Group Additions

- N-(3-Chloro-2-methylphenyl)-4-phenylbutanamide (CAS: 430464-38-3; C₁₇H₁₈ClNO, MW: 287.78 g/mol) includes a phenyl group in the butanamide chain.

Tautomerism and Hydrogen Bonding

- N-(3-Chloro-2-methylphenyl)-1,2-dihydro-2-oxo-3-pyridinecarboxamide (CAS: Not provided) exhibits tautomerism between keto-amine and hydroxy-pyridine forms. Crystallographic data confirm the keto-amine form dominates in the solid state, stabilized by intramolecular N–H⋯O hydrogen bonds. Similar hydrogen-bonding networks are observed in other amides, including the target compound .

Crystallographic and Conformational Analysis

Key Observations:

- Hydrogen Bonding : All analogs exhibit intermolecular N–H⋯O hydrogen bonding, which stabilizes crystal structures. For example, 2-chloro-N-(3-methylphenyl)acetamide forms infinite chains via dual hydrogen bonds .

- Conformational Flexibility : The butanamide chain allows for greater rotational freedom compared to rigid analogs like pyridinecarboxamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.